3-Aminopentanenitrile

Description

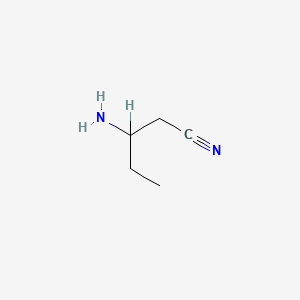

Structure

3D Structure

Properties

IUPAC Name |

3-aminopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPLRDSFQDFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043904 | |

| Record name | 3-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75405-06-0 | |

| Record name | 3-Aminopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75405-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075405060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPENTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240Y1KRT4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Aminopentanenitrile

Classical and Evolving Synthetic Pathways for 3-Aminopentanenitrile

The construction of the this compound scaffold can be achieved through several strategic approaches, each with its own set of advantages and limitations. These methods range from direct amination reactions to the stepwise assembly of the molecule through functional group manipulations.

Direct Amination Reactions for this compound

Direct amination methods introduce the key amino functionality in a single, efficient step, either through addition to an unsaturated system or by reductive processes.

One of the most direct routes to this compound involves the nucleophilic addition of ammonia (B1221849) or an ammonia equivalent to an α,β-unsaturated nitrile precursor, such as 2-pentenenitrile (B77955). This reaction, a type of aza-Michael addition, leverages the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group. libretexts.orgresearchgate.netorganic-chemistry.org

A patented process details the synthesis of this compound from crude 2-pentenenitrile. google.com The method involves reacting the unsaturated nitrile with an ammonia-containing fluid, such as aqueous ammonia or ammonium (B1175870) hydroxide (B78521), in the presence of water. google.com The concentration of water in the reaction mixture is maintained between 15% and 60% by weight to facilitate the reaction. google.com This approach is notable for its use of readily available starting materials and its applicability to industrial-scale production. google.com The reaction proceeds by the attack of the nucleophilic ammonia on the β-carbon of the pentenenitrile, followed by protonation to yield the saturated β-aminonitrile.

Table 1: Nucleophilic Addition of Ammonia to 2-Pentenenitrile

| Parameter | Description | Source |

|---|---|---|

| Precursor | Crude 2-pentenenitrile (may contain isomers like 2-methyl-2-butenenitrile) | google.com |

| Reagent | Ammonia-containing fluid (e.g., ammonia, aqueous ammonia, ammonium hydroxide) | google.com |

| Solvent/Medium | Water (concentration maintained at 15-60 wt%) | google.com |

| Key Feature | Direct 1,4-conjugate addition of an amine to an α,β-unsaturated nitrile | organic-chemistry.orggoogle.com |

| Significance | Provides a direct, scalable route to this compound | google.com |

Reductive amination offers an alternative pathway, typically starting from a carbonyl compound. wikipedia.org For the synthesis of this compound, the logical precursor is 3-pentanone. The process involves the reaction of the ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

This two-step, one-pot sequence is highly versatile and widely used for amine synthesis. d-nb.info The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Name | Characteristics | Source |

|---|---|---|---|

| NaBH₃CN | Sodium Cyanoborohydride | Mild and selective for imines over ketones/aldehydes; effective under weakly acidic conditions. | wikipedia.orgmasterorganicchemistry.com |

| NaBH(OAc)₃ | Sodium Triacetoxyborohydride | Another mild and selective reagent, often used as a less toxic alternative to NaBH₃CN. | masterorganicchemistry.com |

| H₂/Catalyst | Catalytic Hydrogenation | Uses catalysts like Palladium, Platinum, or Nickel; considered a green chemistry approach. | wikipedia.orgd-nb.info |

| NaBH₄ | Sodium Borohydride | Can be used, but is less selective and may reduce the starting carbonyl if conditions are not carefully controlled. | masterorganicchemistry.com |

Functional Group Interconversions from Pentane-Based Precursors

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. fiveable.meimperial.ac.uk This approach allows for the synthesis of this compound from various pentane-based precursors by sequentially installing the required amino and nitrile functionalities. ontosight.aivanderbilt.edu

A plausible FGI route could start from a readily available pentane (B18724) derivative, such as 3-pentanol (B84944) or 3-pentanone. For example:

Starting from 3-pentanol: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). vanderbilt.eduub.edu Subsequent Sₙ2 displacement with a cyanide source (e.g., sodium cyanide) would yield 3-cyanopentane (valeronitrile). A separate reaction sequence would be needed to introduce the amino group at the same position, which can be challenging.

A more viable route: One could start with a precursor that already contains one of the desired functional groups or a precursor to it. For instance, synthesis could begin with a pentane derivative containing a hydroxyl group and a different functional group that can be converted to a nitrile. The hydroxyl could then be converted to an amine. youtube.com A common method involves converting the alcohol to an azide (B81097) via a Mitsunobu reaction or displacement of a sulfonate, followed by reduction of the azide to the primary amine. vanderbilt.edu

Multicomponent Reaction Approaches Towards this compound

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. organic-chemistry.orgnih.gov MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.combeilstein-journals.org

The most famous MCR for the synthesis of α-amino nitriles is the Strecker synthesis. However, this compound is a β-amino nitrile, and a direct Strecker-type MCR is not applicable. While the literature does not prominently feature a specific MCR for the synthesis of this compound, hypothetical pathways can be envisioned. A modified Mannich-type reaction, for instance, could potentially bring together an enolizable nitrile, an aldehyde, and an amine source, although controlling regioselectivity for this specific target would be a significant challenge. The development of novel MCRs remains an active area of research, and future breakthroughs may provide a direct, one-pot route to this and related β-amino nitriles. nih.gov

Asymmetric Synthesis and Stereochemical Control in this compound Production

The third carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)-3-aminopentanenitrile and (S)-3-aminopentanenitrile. For many pharmaceutical applications, only a single enantiomer is biologically active, making asymmetric synthesis a critical area of research. ontosight.ai

A significant application driving the development of asymmetric routes to this compound is its use as a key chiral building block in the synthesis of Torcetrapib (B1681342), a cholesteryl ester transfer protein (CETP) inhibitor. acs.orgacs.org Research in this area has focused on producing (R)-3-aminopentanenitrile with high enantiomeric purity. acs.orgablesci.com

The strategies employed often involve establishing the asymmetric center early in the synthetic sequence. acs.orgacs.org One reported approach involves the coupling of an enantiomerically pure precursor. For instance, the synthesis of the chiral intermediate can be achieved through methods such as:

Resolution: A racemic mixture of this compound or a precursor can be separated into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereocenter.

Asymmetric Catalysis: Using a chiral catalyst to guide the reaction towards the formation of one enantiomer over the other.

In the context of the Torcetrapib synthesis, the first asymmetric center is established via the coupling of (R)-3-aminopentanenitrile to a trifluoromethylarene. acs.orgacs.org This highlights the industrial importance of having a reliable and efficient method for producing enantiomerically pure this compound. The development of such processes is essential for the large-scale manufacturing of chiral drugs. researchgate.net

Enantioselective and Diastereoselective Methodologies

The generation of a specific stereoisomer of this compound is a key challenge addressed by enantioselective and diastereoselective synthesis. These methods create the desired chiral center with high fidelity, avoiding the waste associated with resolving racemic mixtures.

One of the primary applications driving the development of these methodologies is the synthesis of pharmaceutical intermediates. For instance, an asymmetric route to (R)-3-aminopentanenitrile was developed as a more efficient alternative to mid-stage resolution for the long-term manufacturing of torcetrapib. acs.orgacs.org This asymmetric approach establishes the first stereocenter, which then directs the stereochemistry of subsequent reactions. acs.org

General strategies for the asymmetric synthesis of the broader class of β-amino nitriles, which are applicable to this compound, include:

Catalytic Asymmetric Mannich Reactions: A three-component Mannich reaction involving silyl (B83357) ketene (B1206846) imines, aldehydes, and anilines, catalyzed by a Scandium(III) complex, has been shown to produce β-amino nitriles with high enantioselectivity. northeastern.edu

Michael Addition of Lithiated α-Amino Nitriles: Metalated α-amino nitriles, prepared using an enantiopure secondary amine auxiliary, can act as nucleophiles in Michael additions to nitroalkenes, yielding adducts with good to excellent diastereoselectivities. acs.orgacs.org Subsequent cleavage of the auxiliary provides access to chiral β-substituted ketones, demonstrating a powerful method for stereocontrolled C-C bond formation. acs.orgacs.org

In a specific documented synthesis of (R)-N-tert-Butyloxycarbonyl-3-aminopentanenitrile, a chiral mesylate precursor, (R)-1-ethyl-2-hydroxyethyl methanesulfonate, is reacted with sodium cyanide in DMF. acs.org This SN2 reaction proceeds with inversion of configuration to install the nitrile group and set the desired stereochemistry.

| Method | Key Features | Stereochemical Outcome | Reference |

| Asymmetric Route to Torcetrapib Intermediate | Coupling of (R)-3-aminopentanenitrile to a trifluoromethylarene. acs.orgacs.org | Establishes the initial chiral center, leading to a diastereoselective cyclization later in the sequence. acs.org | acs.org, acs.org |

| Asymmetric Mannich Reaction | Sc(III)-catalyzed three-component reaction of silyl ketene imines. northeastern.edu | Produces various β-amino nitriles with high enantiomeric excess. northeastern.edu | northeastern.edu |

| Michael Addition | Addition of lithiated α-amino nitriles (with chiral auxiliary) to nitroalkenes. acs.orgacs.org | Affords Michael adducts with high diastereoselectivity. acs.orgacs.org | acs.org, acs.org |

Development of Chiral Catalysts for Asymmetric this compound Synthesis

The success of asymmetric synthesis hinges on the development of effective chiral catalysts. These catalysts create a chiral environment that forces a reaction to proceed along a pathway favoring one enantiomer over the other. For the synthesis of β-amino nitriles like this compound, various catalytic systems have been explored.

While a specific catalyst designed exclusively for this compound is not broadly documented, catalysts for analogous transformations provide a clear framework.

Chiral Lewis Acid Catalysts: As seen in the asymmetric Mannich reaction for β-amino nitriles, chiral Scandium(III)/pybox complexes can effectively catalyze the reaction, yielding products in high enantiomeric excess. northeastern.edu

Chiral Phase-Transfer Catalysts: Structurally rigid, C₂-symmetric chiral quaternary ammonium salts derived from BINOL have been designed for the asymmetric synthesis of various amino acid derivatives. rsc.org These organocatalysts are highly effective in promoting reactions under phase-transfer conditions with excellent stereocontrol. rsc.org

Trifunctional Catalysts: Recent advancements have led to the development of chiral ammonium catalysts that can perform three distinct functions simultaneously: kinetic resolution of a racemic starting material, asymmetric C-C bond formation, and stereoselective protonation. nih.gov This approach allows for the construction of complex chiral amines with multiple nonadjacent stereocenters from simple precursors. nih.gov

The industrial drive towards catalytic asymmetric synthesis is underscored by the development of the asymmetric route for the torcetrapib intermediate, which was designed to replace a less efficient diastereomeric salt resolution process. acs.org This highlights the practical and economic advantages of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically pure product.

| Catalyst Type | Example/Application | Function | Reference |

| Chiral Lewis Acid | Sc(III)/pybox complex for asymmetric Mannich reactions. northeastern.edu | Activates electrophiles and controls the facial approach of the nucleophile. northeastern.edu | northeastern.edu |

| Chiral Phase-Transfer Catalyst | C₂-symmetric quaternary ammonium salts from BINOL. rsc.org | Creates a chiral ion pair to guide asymmetric transformations. rsc.org | rsc.org |

| Trifunctional Organocatalyst | Chiral ammonium salts for reactions of imines. nih.gov | Mediates kinetic resolution, asymmetric C-C bond formation, and stereoselective protonation. nih.gov | nih.gov |

Biocatalytic Strategies for Stereoselective this compound Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity. mdpi.com

For the synthesis of chiral amines, ω-transaminases (ATAs) have emerged as highly valuable biocatalysts. mdpi.comnih.gov These enzymes catalyze the transfer of an amino group from an amine donor (like alanine (B10760859) or isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess. bohrium.comrsc.org The theoretical yield for such an asymmetric synthesis can reach 100%, making it highly atom-efficient. mdpi.com

However, the application of biocatalysis to this compound has faced challenges. A study involving the screening of 37 different nitrilase enzymes—which hydrolyze nitriles to carboxylic acids—found that while the enzymes were active on a wide range of substrates, none showed activity toward this compound. academie-sciences.fracademie-sciences.fr This suggests that a transaminase-based approach, acting on a ketone precursor, is a more viable biocatalytic route.

The key challenges and advantages of using ω-transaminases are summarized below:

| Aspect | Description | Reference |

| Advantages | High Enantioselectivity: Can produce chiral amines with excellent enantiomeric excess (>99% ee). mdpi.combohrium.comMild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous buffers. rsc.orgSustainability: Enzymes are biodegradable and non-toxic, aligning with green chemistry principles. mdpi.combohrium.com | bohrium.com, rsc.org, mdpi.com |

| Challenges | Unfavorable Equilibrium: The reaction equilibrium often lies on the side of the starting materials. This can be overcome by using a large excess of the amine donor or by removing the ketone byproduct. nih.govtdx.catSubstrate Scope: Naturally occurring enzymes may have limited activity on non-natural or sterically bulky substrates, though this can be addressed through protein engineering. mdpi.comInhibition: Enzymes can be inhibited by substrates or (co)products, limiting process efficiency. nih.gov | nih.gov, mdpi.com, tdx.cat |

Diastereomeric Salt Formation and Optical Resolution for Enantiopure this compound

Classical resolution via diastereomeric salt formation is a robust and widely used industrial method for separating the enantiomers of a racemic mixture. nii.ac.jp This technique was successfully employed to produce kilogram quantities of (R)-3-aminopentanenitrile for the synthesis of the drug candidate torcetrapib before a fully asymmetric process was developed. acs.orgacs.org

The process involves reacting the racemic base, in this case, this compound, with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they can be separated by fractional crystallization.

The key steps are:

Salt Formation: The racemic amine is mixed with an optically pure chiral acid in a suitable solvent.

Crystallization: The solvent and temperature are controlled so that the salt of the desired enantiomer preferentially crystallizes out of the solution, being less soluble than the other diastereomeric salt.

Separation: The crystallized salt is separated by filtration.

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to neutralize the resolving agent, liberating the enantiomerically pure amine. google.com

A key drawback of this method is that the maximum theoretical yield for the desired enantiomer is only 50%, with the other 50% being the undesired enantiomer, which is often discarded unless a racemization and recycling process can be implemented. bohrium.com This limitation is a major driver for the development of more atom-economical asymmetric catalytic methods. acs.org Patents specifically describe the process for the racemate resolution of this compound, indicating its industrial relevance. google.comgoogle.com

Emerging Synthetic Approaches and Process Intensification in this compound Production

To improve the efficiency, safety, and sustainability of chemical manufacturing, emerging technologies like continuous flow chemistry and principles of green chemistry are being integrated into synthetic design.

Continuous Flow Chemistry Applications for this compound Synthesis

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. flinders.edu.au These benefits include superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scalability. scitube.ionih.gov

While a dedicated continuous flow synthesis for this compound has not been explicitly detailed in the reviewed literature, the existing synthetic routes are highly amenable to this technology. Biocatalytic processes, in particular, are well-suited for flow applications. bohrium.com

A hypothetical continuous flow process for the synthesis of this compound could involve:

Immobilized Enzyme Reactor: An ω-transaminase enzyme could be immobilized on a solid support and packed into a column (a packed-bed reactor).

Continuous Feed: A solution containing the ketone precursor (3-oxopentanenitrile) and an amine donor would be continuously pumped through the reactor.

In-line Purification: The output stream containing the chiral this compound could be passed through subsequent in-line purification modules to remove byproducts and unreacted starting materials. flinders.edu.au

Equilibrium Shifting: Flow systems allow for clever strategies to shift the reaction equilibrium, such as using a supported scavenger resin to remove the ketone byproduct, thereby driving the reaction to completion. bohrium.com

This approach could lead to significantly higher productivity, easier process control, and a more stable and reusable catalyst system compared to batch operations. rsc.orgrsc.org

Integration of Green Chemistry Principles in this compound Synthetic Design

Green chemistry is a framework of twelve principles aimed at making chemical processes more environmentally benign. opcw.orgsigmaaldrich.com The synthesis of this compound can be significantly improved by applying these principles.

Prevention & Atom Economy: Asymmetric catalytic synthesis is vastly superior to classical resolution in terms of atom economy. acs.org A catalytic route can theoretically achieve 100% yield, whereas resolution has a maximum yield of 50% and generates an equivalent amount of waste enantiomer. acs.org

Less Hazardous Chemical Syntheses: Biocatalytic routes using transaminases operate in water under mild pH and temperature, avoiding the use of toxic reagents, pyrophoric materials, or harsh conditions often found in traditional organic synthesis. mdpi.com

Safer Solvents and Auxiliaries: The use of water as a solvent in biocatalysis is a prime example of applying this principle. scitube.ioacs.org

Design for Energy Efficiency: Biocatalytic and many flow reactions can be run at or near ambient temperature and pressure, minimizing the energy required for heating or cooling. rsc.orgsigmaaldrich.com

Use of Renewable Feedstocks: While not yet fully realized for this specific compound, future biocatalytic routes could potentially start from renewable feedstocks. opcw.org

Reduce Derivatives: The high specificity of enzymes can often eliminate the need for protecting and deprotecting steps, which simplifies the synthesis and reduces waste. acs.org

Catalysis: Both biocatalysts (enzymes) and chemocatalysts are superior to stoichiometric reagents. acs.org They are used in small amounts and can be recycled and reused, reducing waste and cost.

The table below illustrates how different synthetic strategies for this compound align with key green chemistry principles.

| Green Chemistry Principle | Application in this compound Synthesis |

| 2. Atom Economy | Asymmetric synthesis (high atom economy) is preferred over classical resolution (max 50% atom economy). acs.org |

| 3. Less Hazardous Synthesis | Biocatalysis uses non-toxic enzymes in water, avoiding hazardous reagents. mdpi.com |

| 5. Safer Solvents | Biocatalysis and some flow processes utilize water as the solvent. scitube.io |

| 6. Energy Efficiency | Enzymatic reactions proceed at ambient temperatures, reducing energy consumption. sigmaaldrich.com |

| 8. Reduce Derivatives | Enzyme specificity can circumvent the need for protecting groups. acs.org |

| 9. Catalysis | Asymmetric synthesis with chiral catalysts or enzymes is more sustainable than stoichiometric approaches. mdpi.com |

Advanced Catalytic Methodologies for High-Efficiency this compound Synthesis

Transition metal catalysts are highly effective for constructing the carbon-nitrogen bonds essential for synthesizing this compound. Palladium and cobalt-based catalysts, in particular, have demonstrated significant utility.

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for forming C-N bonds. This technology has been effectively implemented in the large-scale asymmetric synthesis of complex molecules where this compound serves as a crucial precursor. A prominent industrial example is the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor, torcetrapib. A critical step in this process involves the coupling of enantiomerically pure (R)-3-aminopentanenitrile with a trifluoromethylarene derivative, a reaction that establishes a key stereocenter in the final molecule. researchgate.netresearchgate.net The success of these palladium-catalyzed aminations is highly dependent on optimizing reaction parameters, including the choice of ligand, base, and solvent. Ligands such as Xantphos have been shown to be effective in facilitating similar C-N bond-forming reactions. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Amine Synthesis

| Catalyst System | Reactants | Product Type | Significance | Reference |

| Pd(OAc)2 / Ligand | Aryl Halide, Amine | Aryl Amine | Foundational for C-N bond formation | researchgate.net |

| Palladium Complex | (R)-3-aminopentanenitrile, Trifluoromethylarene | Precursor to CETP inhibitor | Industrial application in asymmetric synthesis | researchgate.netresearchgate.net |

| Xphos Pd G2 | Amide, Aryl Halide | N-Aryl Amide | Demonstrates efficiency of modern catalyst systems | researchgate.net |

Raney Cobalt Systems

Raney cobalt is a well-established and economical heterogeneous catalyst, primarily utilized for hydrogenation reactions. While not directly employed in the primary synthesis of this compound, it is instrumental in its downstream conversion. For example, Raney cobalt is the catalyst of choice for the hydrogenation of this compound to produce 1,3-diaminopentane (B1584249), a monomer essential for the synthesis of certain polyamides. google.com This catalyst is typically prepared by the alkali-leaching of aluminum from a cobalt-aluminum alloy and its catalytic properties can be fine-tuned by doping with other metals like iron or nickel. google.com Raney cobalt catalysts are proficient in the reduction of nitriles to primary amines and are adaptable to various process conditions, including both batch and continuous flow reactors. google.comanu.edu.au The catalytic performance of Raney cobalt is significantly influenced by its preparation method; for instance, the temperature of the alkali treatment step can alter the catalyst's surface area and porosity, thereby affecting its activity. researchgate.net

Table 2: Applications of Raney Cobalt in Hydrogenation

| Catalyst | Substrate | Product | Application | Reference |

| Raney Cobalt | This compound | 1,3-Diaminopentane | Polymer synthesis | google.com |

| Raney Cobalt | Nitriles | Primary Amines | General reduction | anu.edu.au |

| Raney Cobalt, modified | Squalene | Hydrogenated products | Bio-oil upgrading | researchgate.net |

Emerging as sustainable alternatives to traditional metal-based catalysis, organocatalysis and biocatalysis offer advantages such as mild reaction conditions, high selectivity, and a reduced environmental footprint.

Organocatalysis

Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions. A classic and highly efficient method for the synthesis of aminonitriles is the Strecker reaction. The development of asymmetric Strecker reactions, which utilize chiral organocatalysts, allows for the production of enantiomerically enriched α-aminonitriles. mdpi.com Although specific literature detailing the organocatalytic synthesis of this compound is limited, the fundamental principles of well-established organocatalytic reactions are directly applicable. For example, chiral thiourea-tertiary amine catalysts have proven effective in promoting the Michael addition of nucleophiles to nitroolefins, a reaction that can be adapted to create chiral amino compounds. nih.gov In a similar vein, chiral phosphoric acids and other Brønsted acids are potent organocatalysts for a variety of asymmetric transformations. rsc.org The further development of organocatalytic routes to this compound is a promising area of research for creating highly efficient and green manufacturing processes.

Table 3: Examples of Organocatalytic Reactions for Amine Synthesis

| Catalyst Type | Reaction | Product Type | Potential Application | Reference |

| Chiral Amide | Asymmetric Strecker Reaction | α-Aminonitriles | Synthesis of chiral amines | mdpi.com |

| Bifunctional Thiourea-tertiary amine | Michael Addition | Quaternary 3-aminooxindoles | Synthesis of complex chiral amines | nih.gov |

| Chiral Phosphoric Acid | Asymmetric Transfer Hydrogenation | Triarylmethanes | Enantioselective C-C bond formation | rsc.org |

Advanced Biocatalysis

Biocatalysis utilizes the inherent selectivity of enzymes to carry out precise chemical transformations. Initial investigations using a panel of nitrilases—enzymes that convert nitriles to carboxylic acids—revealed a lack of activity towards this compound. academie-sciences.fr This finding underscores the necessity for more advanced biocatalytic strategies, such as enzyme engineering or the exploration of alternative enzyme classes.

A promising direction is the application of transaminases or other enzymes capable of forming amine groups. Notably, a patent has been filed for the "biocatalytic preparation of enantiomerically enriched aminopentanenitrile," which indicates that enzymatic methods are under active development. google.com Such methods likely rely on engineered enzymes or enzymes discovered through extensive screening of microbial biodiversity. Modern techniques like directed evolution and the use of nano- and microreactors can significantly enhance enzyme stability, activity, and reusability, paving the way for a viable biocatalytic synthesis of this compound. sdu.dkdiva-portal.org The pursuit of biocatalytic routes is highly attractive due to their operation under mild, aqueous conditions and their potential for unparalleled enantioselectivity.

Table 4: Concepts in Advanced Biocatalysis

| Biocatalytic Approach | Description | Relevance to this compound | Reference |

| Enzyme Engineering (Directed Evolution) | Modifying enzyme structure to improve activity/selectivity for non-natural substrates. | Could be used to develop a nitrilase or other enzyme active towards this compound. | diva-portal.org |

| Nitrile-Synthesizing Enzymes | Enzymes like aldoxime dehydratases can produce nitriles. | Offers an alternative biocatalytic route to aminonitriles. | nih.gov |

| Nano- and Microreactors | Encapsulating enzymes to improve stability and efficiency. | Can enhance the performance of engineered enzymes for this compound synthesis. | sdu.dk |

| Racemate Resolution | Enzyme-catalyzed acylation to separate enantiomers of amines. | A potential method to obtain enantiopure this compound. | google.com |

Comprehensive Reactivity and Chemical Transformations of 3 Aminopentanenitrile

Transformations Involving the Nitrile Functional Group of 3-Aminopentanenitrile

The carbon-nitrogen triple bond of the nitrile group is highly susceptible to nucleophilic attack and reduction, making it a key site for molecular elaboration.

The nitrile functional group can be hydrolyzed to yield either a carboxylic acid or an amide, depending on the reaction conditions. chemistrysteps.com This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Acid-catalyzed hydrolysis, typically achieved by heating the nitrile with an aqueous acid like hydrochloric acid, results in the formation of the corresponding carboxylic acid. stackexchange.comlibretexts.org In this process, the final product would be 3-aminopentanoic acid, with the ammonium (B1175870) salt of the amine being formed under the acidic conditions.

Conversely, alkaline hydrolysis with a reagent such as sodium hydroxide (B78521) solution also cleaves the nitrile group. libretexts.org This method initially produces the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849). stackexchange.com Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org By carefully controlling the reaction conditions, particularly with pH and temperature, the hydrolysis can sometimes be stopped at the intermediate amide stage, yielding 3-aminopentanamide. stackexchange.com

| Starting Material | Reagents & Conditions | Major Product | Product Class |

| This compound | H₃O⁺, Heat (e.g., aq. HCl) | 3-Aminopentanoic acid | Amino Acid |

| This compound | 1. OH⁻, Heat (e.g., aq. NaOH) 2. H₃O⁺ | 3-Aminopentanoic acid | Amino Acid |

| This compound | Controlled Hydrolysis (e.g., H₂O₂, base) | 3-Aminopentanamide | Amino Amide |

The nitrile group can be readily reduced to a primary amine, a transformation that extends the carbon chain while introducing a new amino functionality. youtube.com This reduction converts this compound into 1,3-diaminopentane (B1584249), a valuable intermediate for polymers and as a curing agent. google.com

Common methods for this reduction include:

Catalytic Hydrogenation: This process involves treating the nitrile with hydrogen gas under pressure in the presence of a metal catalyst, such as Ruthenium on carbon (Ru/C). google.com The reaction is often carried out in the presence of ammonia to minimize the formation of secondary and tertiary amine byproducts. google.com

Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction typically involves an initial step with LiAlH₄ in an ether solvent, followed by an aqueous workup to protonate the resulting intermediate and yield the final diamine. libretexts.org

| Starting Material | Reagents & Conditions | Product | Product Class |

| This compound | 1. LiAlH₄, Ether 2. H₂O | 1,3-Diaminopentane | Diamine |

| This compound | H₂, Catalyst (e.g., Ru/C), NH₃ | 1,3-Diaminopentane | Diamine |

Reactions of the Amino Functional Group of this compound

The primary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it both nucleophilic and basic.

As a potent nucleophile, the amino group of this compound can react with a variety of electrophilic species. savemyexams.com

Nucleophilic Substitution: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. libretexts.org For instance, reaction with an alkyl bromide would lead to N-alkylation. However, such reactions can be difficult to control, often resulting in multiple alkylations and the formation of quaternary ammonium salts. chemguide.co.uk

Condensation Reactions: The amino group readily undergoes condensation reactions with carbonyl compounds. libretexts.org With aldehydes or ketones, it forms an imine (Schiff base) through a reversible addition-elimination pathway. With carboxylic acid derivatives such as acyl chlorides or anhydrides, it forms a stable amide bond. This amidation reaction is a common strategy for creating N-acylated derivatives. libretexts.org

| Reactant 1 | Reactant 2 (Electrophile) | Reaction Type | Product Type |

| This compound | Alkyl Halide (R-X) | Nucleophilic Substitution | N-Alkyl-3-aminopentanenitrile (Secondary Amine) |

| This compound | Aldehyde (R'-CHO) | Condensation | N-Alkylidene-3-aminopentanenitrile (Imine) |

| This compound | Acyl Chloride (R''-COCl) | Acylation (Condensation) | N-Acyl-3-aminopentanenitrile (Amide) |

The reactions of the amino group are pivotal for strategically elaborating the structure of this compound into more complex molecular architectures. By converting the amine into different functional groups, chemists can introduce new reactive handles or protecting groups, enabling selective transformations at other positions of the molecule.

For example, acylation of the amino group to form an amide not only introduces a new substituent but also decreases the nucleophilicity and basicity of the nitrogen. This allows for subsequent reactions to be directed at the nitrile group without interference from the amine. The resulting N-acyl derivative can be a key intermediate in the synthesis of pharmaceuticals or other specialty chemicals. Similarly, the formation of an imine followed by its reduction (a process known as reductive amination) is a powerful and widely used method for synthesizing more complex secondary amines in a controlled manner.

Intramolecular Cyclization Reactions and Heterocycle Formation via this compound

The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule allows for the possibility of intramolecular cyclization, a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds. Aminonitriles are well-established precursors for a variety of N-heterocycles. researchgate.net

In the case of this compound, a plausible cyclization pathway involves the nucleophilic attack of the amino group's nitrogen atom onto the electrophilic carbon of the nitrile group. This type of reaction can be promoted by either acidic or basic conditions. The initial cyclization would form a five-membered cyclic imine (or its tautomer, a cyclic amidine). Such cyclic structures are themselves valuable synthetic intermediates that can be further modified to create more complex heterocyclic systems, which are core components of many biologically active molecules. rsc.org While specific documented examples for this compound are sparse in readily available literature, the reaction is a fundamental and expected pathway based on the known chemistry of β-aminonitriles.

| Starting Material | Reaction Type | Conditions (Plausible) | Product Type |

| This compound | Intramolecular Cyclization | Acid or Base Catalysis, Heat | Cyclic Amidine / Imine (Five-membered ring) |

Synthesis of Diverse Nitrogen-Containing Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a nitrile group, makes it a potential precursor for the synthesis of various nitrogen-containing heterocycles. Reactions involving the cyclization of β-aminonitriles are known to yield important heterocyclic scaffolds such as dihydropyridines and tetrahydropyrimidines.

One potential pathway for the synthesis of dihydropyridine (B1217469) derivatives from this compound could be an adaptation of the Hantzsch dihydropyridine synthesis. chemrxiv.orgorganic-chemistry.org This would likely involve the condensation of this compound (acting as the amine component), an aldehyde, and a β-ketoester. The reaction proceeds through a series of condensations and cyclization to afford the dihydropyridine ring. organic-chemistry.org Another approach, the Bohlmann–Rahtz pyridine (B92270) synthesis, involves the reaction of an enamine with an ethynyl (B1212043) ketone, which could be adapted for β-aminonitriles to form substituted pyridines. beilstein-journals.org

Furthermore, this compound could potentially undergo cyclocondensation with 1,3-dicarbonyl compounds to yield substituted dihydropyrimidines or tetrahydropyrimidines. The Biginelli reaction is a well-known multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). nih.govresearchgate.netsemanticscholar.orgfoliamedica.bg By analogy, this compound could replace urea to participate in similar cyclocondensation reactions.

A classic reaction in nitrile chemistry that could be applicable is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis. drugfuture.comchem-station.comambeed.comwikipedia.orglscollege.ac.in While this is an intramolecular reaction, the principles of base-catalyzed nitrile condensation could be applied to intermolecular reactions involving this compound.

The following table outlines plausible, analogous reactions for the synthesis of heterocycles using β-aminonitriles as starting materials.

| Heterocycle | Reactants (Analogous) | Reaction Type | Ref. |

| 1,4-Dihydropyridines | β-amino-β-keto esters, Aldehydes | Hantzsch Synthesis | chemrxiv.org |

| Tetrahydropyrimidines | Aldehydes, β-ketoesters, Urea/Thiourea | Biginelli Reaction | nih.govresearchgate.netsemanticscholar.orgfoliamedica.bg |

| Pyridines | Enamines, Ethynyl carbonyl compounds | Bohlmann-Rahtz Synthesis | beilstein-journals.org |

Mechanistic Insights into Diastereoselective Cyclizations

There is a notable lack of specific studies on the mechanistic aspects of diastereoselective cyclizations involving this compound in the available scientific literature. However, general principles of stereocontrol in the cyclization of chiral aminonitriles can provide insights into the potential mechanistic pathways.

For a chiral molecule like this compound, any intramolecular cyclization would proceed through diastereomeric transition states, leading to potentially different product ratios. The stereochemical outcome of such reactions is governed by a combination of steric and electronic factors in the transition state. The relative orientation of substituents on the forming ring is crucial in determining the major diastereomer.

In radical cyclizations, for instance, the stereoselectivity is often dependent on the rate-determining step. If the cyclization step is rate-determining, the transition state geometry will dictate the stereochemical outcome. Conversely, if a conformational equilibrium preceding the cyclization is the rate-determining step, the relative populations of the conformers will influence the product distribution. researchgate.net

Computational studies on the cyclization of other chiral molecules have shown that the stability of different transition state conformers can be predicted, offering a way to understand and rationalize the observed diastereoselectivity. Factors such as A-strain and minimization of steric interactions play a significant role in favoring one transition state over another.

Given the absence of direct research on this compound, a detailed mechanistic discussion remains speculative. Future research involving experimental and computational studies would be necessary to elucidate the specific mechanistic details of its diastereoselective cyclizations.

Intermolecular Coupling and Cross-Coupling Reactions of this compound

The primary amino group in this compound is expected to behave as a typical nucleophile in various intermolecular coupling reactions, particularly in the formation of new carbon-nitrogen (C-N) bonds.

Advanced Methodologies for C-N Bond Formation

Modern organic synthesis offers several powerful methods for the formation of C-N bonds, with the Buchwald-Hartwig amination and the Ullmann condensation being two of the most prominent examples. libretexts.orgwikipedia.orgacsgcipr.org These reactions are crucial for the synthesis of a wide array of compounds, including pharmaceuticals and materials. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide. libretexts.orgwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org It is highly probable that this compound, as a primary alkylamine, could serve as the amine component in this reaction. The choice of palladium precursor, ligand, and base is critical for the success of the reaction and would need to be optimized for this specific substrate. nih.govresearchgate.net

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds between an amine and an aryl halide. nih.gov While traditionally requiring harsh reaction conditions, modern advancements have led to milder protocols, often employing ligands to facilitate the coupling. nih.govfrontiersin.orgnih.govmdpi.comorganic-chemistry.orgacs.org this compound could likely participate in these reactions, particularly with activated aryl halides.

Below is a table summarizing these key C-N bond formation reactions with analogous primary alkylamine substrates.

| Reaction | Catalyst | Typical Substrates (Amine Analogs) | Key Features | Ref. |

| Buchwald-Hartwig Amination | Palladium complexes | Primary and secondary alkylamines | Broad scope, mild conditions, high functional group tolerance | libretexts.orgwikipedia.orgnih.gov |

| Ullmann Condensation | Copper salts or complexes | Primary and secondary alkylamines, anilines | Often requires higher temperatures, useful for specific substrates | nih.govfrontiersin.org |

Palladium-Catalyzed Arylation and Amination with Halogenated Aromatic Substrates

The Buchwald-Hartwig amination stands as a cornerstone for the palladium-catalyzed amination of halogenated aromatic substrates with primary amines like this compound. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. acs.orglookchem.com

The success of coupling a primary alkylamine such as this compound with a halogenated aromatic substrate is highly dependent on several factors:

Ligand Choice: The nature of the phosphine (B1218219) ligand on the palladium catalyst is crucial. Bulky, electron-rich ligands are often employed to promote both the oxidative addition and the final reductive elimination steps, while also preventing side reactions like β-hydride elimination. acs.orgacs.orgescholarship.orgnih.govorganic-chemistry.org For primary alkylamines, specific ligands have been developed to achieve high selectivity and yields. nih.govresearchgate.net

Steric Hindrance: The steric bulk of both the amine and the aryl halide can significantly impact the reaction rate and efficiency. While this compound itself is not exceptionally bulky, ortho-substituted aryl halides could present a challenge, requiring carefully optimized reaction conditions and specialized ligands. nih.govacs.orgresearchgate.net

Base: A non-nucleophilic strong base is required to deprotonate the amine after it coordinates to the palladium center. Common bases include sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate. libretexts.org

While direct arylation of the α-carbon of the nitrile group is a known palladium-catalyzed reaction, the focus here is on the amination at the nitrogen atom. nih.govberkeley.eduorganic-chemistry.orgresearchgate.netacs.org The chemoselectivity between these two potential reaction sites would be an important consideration in designing a synthesis. However, under typical Buchwald-Hartwig conditions, the amination reaction at the nitrogen is expected to be the predominant pathway.

The following table presents representative data for the Buchwald-Hartwig amination of analogous primary alkylamines with aryl halides, illustrating the general conditions and expected outcomes.

| Aryl Halide | Amine (Analog) | Ligand | Base | Solvent | Yield (%) | Ref. |

| 4-chlorotoluene | n-hexylamine | BrettPhos | LiHMDS | Toluene | 95 | nih.gov |

| 1-bromo-4-tert-butylbenzene | n-butylamine | RuPhos | NaOtBu | Dioxane | 98 | acs.org |

| 2-bromotoluene | Cyclohexylamine | XPhos | K₃PO₄ | t-BuOH | 92 | wikipedia.org |

Strategic Applications of 3 Aminopentanenitrile in Advanced Chemical Synthesis

Role as a Key Building Block in Pharmaceutical Intermediatesgoogle.com

3-Aminopentanenitrile stands out as a significant chemical intermediate, particularly valued for its role in the synthesis of complex molecules. google.com Its structural features, including a nitrile group and an amino group, make it a versatile precursor for a range of downstream products. This adaptability allows it to serve as a foundational component in the construction of more elaborate chemical structures, including amino acids, amino-amides, and various specialty reagents. google.com

Contribution to the Synthesis of Drug Candidates and Active Pharmaceutical Ingredientsgoogle.com

The utility of this compound extends prominently into the pharmaceutical sector, where it functions as a key intermediate in the synthesis of drug candidates and Active Pharmaceutical Ingredients (APIs). google.com APIs are the central components of pharmaceutical drugs responsible for their therapeutic effects. The process of creating APIs often involves multi-step syntheses where specific building blocks are required to construct the final complex molecule. nih.govnih.gov The incorporation of intermediates like this compound is a critical part of a holistic design approach to preparative routes for commercially significant drug compounds. nih.gov Its chemical reactivity allows for its integration into synthetic pathways that ultimately yield molecules with desired pharmacological activity.

Specific Role in Cholesteryl Ester Transfer Protein (CETP) Inhibitor Synthesis

This compound serves as a valuable intermediate in the synthesis of certain Cholesteryl Ester Transfer Protein (CETP) inhibitors. CETP is a glycoprotein synthesized in the liver that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing particles. nih.gov By inhibiting CETP, these drugs can alter cholesterol metabolism, a mechanism explored for the treatment of dyslipidemia. mdpi.com The synthesis of complex drug candidates like the CETP inhibitor torcetrapib (B1681342) involves intricate chemical pathways where specific building blocks are essential. mdpi.com Although early generation CETP inhibitors faced challenges, next-generation compounds have proven to be safe and effective in reducing low-density lipoprotein cholesterol (LDL-C) and apoB. nih.gov The molecular framework derived from intermediates like this compound is crucial for constructing the final architecture of these targeted therapeutic agents.

Utility as a Precursor for Diamine Derivatives, including 1,3-Diaminopentanegoogle.com

One of the primary applications of this compound is its use as a direct precursor for the synthesis of 1,3-Diaminopentane (B1584249). google.com This conversion is a key transformation that unlocks a wider range of industrial applications for the resulting diamine. 1,3-Diaminopentane, also known as 1-ethyl-1,3-propanediamine, is a C5 diamine with the chemical formula C5H14N2. nih.govcymitquimica.com

Properties of 1,3-Diaminopentane

| Property | Value |

| IUPAC Name | pentane-1,3-diamine nih.gov |

| Molecular Formula | C5H14N2 |

| Molecular Weight | 102.18 g/mol |

| Synonyms | 1,3-Pentanediamine, Dytek EP cymitquimica.com |

| Appearance | Colorless to Almost Colorless Clear Liquid cymitquimica.com |

Applications in Polymer Chemistry and Material Sciencegoogle.com

The derivatives of this compound, most notably 1,3-Diaminopentane, have significant applications in the fields of polymer chemistry and material science. google.com These applications leverage the two primary amine functional groups of the diamine, which allow it to react with other monomers to form long polymer chains.

Function as a Monomer for Polyamide and Polyimide Formulationsgoogle.com

1,3-Diaminopentane, derived from this compound, serves as a crucial monomer for the formation of polymers such as polyamides and polyimides. google.com In the synthesis of polyimides, a diamine monomer is reacted with a dianhydride monomer in a polar solvent to form a poly(amic acid) precursor, which is then converted to the final polyimide. polimi.itvt.edu The structure of the diamine monomer is a key factor that influences the final properties of the polymer. polimi.it The use of 1,3-Diaminopentane allows for the creation of polymers with specific thermal and mechanical properties tailored for various applications. google.com

Diverse Applications in Specialty Chemicals and Reagents

This compound serves as a crucial intermediate in the synthesis of a variety of specialty chemicals and reagents. Its bifunctional nature, containing both a primary amine and a nitrile group, allows for its versatile application in the development of more complex molecules with specific industrial and commercial uses.

One of the primary applications of this compound is as a precursor to 1,3-diaminopentane. google.comgoogle.com This diamine is a valuable component in the production of performance polymers and materials. For instance, 1,3-diaminopentane is utilized as an epoxy curing agent, where it facilitates the cross-linking of epoxy resins to create durable and chemically resistant coatings and adhesives. google.comgoogle.com It also functions as a chain extender in polyurethane formulations, contributing to the final properties of the polymer. google.comgoogle.com Furthermore, its structure makes it a suitable monomer for the synthesis of polyamides and polyimides, which are high-performance plastics known for their thermal stability and mechanical strength. google.comgoogle.com

Beyond polymer science, this compound is an important building block in the synthesis of other specialty chemicals. It acts as a metal chelating agent, capable of binding to metal ions, a property useful in various industrial processes and formulations. google.comgoogle.com The compound is also a precursor in the synthesis of amino acids and amino-amides, which have broad applications in pharmaceuticals and other life science fields. google.comgoogle.com Its role as an intermediate extends to the formation of various specialty reagent chemicals, highlighting its significance in the broader chemical industry. google.comgoogle.com

The strategic applications of this compound in the synthesis of these specialty chemicals are summarized in the table below.

| Precursor Compound | Resulting Specialty Chemical/Reagent | Application Area |

| This compound | 1,3-Diaminopentane | Epoxy Curing Agent |

| This compound | 1,3-Diaminopentane | Polyurethane Chain Extender |

| This compound | 1,3-Diaminopentane | Polyamide & Polyimide Monomer |

| This compound | - | Metal Chelating Agent |

| This compound | Amino-acids & Amino-amides | Pharmaceutical Intermediate |

| This compound | - | Specialty Reagent Formation |

Mechanistic and Theoretical Elucidations of 3 Aminopentanenitrile Reactivity

Detailed Elucidation of Reaction Mechanisms

The reactivity of 3-aminopentanenitrile is characterized by the interplay of its amino and nitrile functional groups. Its formation and subsequent transformations involve well-established organic reaction mechanisms.

One primary route to synthesize this compound is through the reaction of 2-pentenenitrile (B77955) with ammonia (B1221849) or related ammonia-containing fluids. google.com This transformation is a classic example of a conjugate addition, specifically a Michael-type addition reaction. The nucleophilic ammonia molecule attacks the β-carbon of the α,β-unsaturated nitrile, leading to the formation of the 3-amino adduct. This process can be carried out with crude 2-pentenenitrile, which may contain a mixture of isomers and other related nitriles. google.com

Once formed, this compound serves as a valuable building block in more complex syntheses. For instance, the enantiomerically pure (R)-3-aminopentanenitrile is utilized in the large-scale synthesis of pharmaceutical compounds. ethernet.edu.etacs.org A key step in such a synthesis involves the nucleophilic substitution reaction between the amino group of (R)-3-aminopentanenitrile and an aryl halide, such as 4-chlorobenzotrifluoride, to form a new carbon-nitrogen bond. ethernet.edu.et This reaction sets a crucial stereocenter that is carried through the synthetic sequence. acs.orgresearchgate.net The subsequent elaboration of the nitrile group and a diastereoselective cyclization of a derived immonium ion are critical steps in forming complex heterocyclic structures like the tetrahydroquinoline core of certain cholesteryl ester transfer protein (CETP) inhibitors. acs.orgresearchgate.net

Table 1: Key Reaction Mechanisms Involving this compound

| Reaction Type | Reactants | Product | Mechanism Description |

|---|---|---|---|

| Conjugate Addition | 2-Pentenenitrile, Ammonia | This compound | Nucleophilic attack of ammonia on the β-carbon of the α,β-unsaturated nitrile. google.com |

| N-Arylation | (R)-3-Aminopentanenitrile, Aryl Halide (e.g., 4-chlorobenzotrifluoride) | N-Aryl-3-aminopentanenitrile derivative | Nucleophilic aromatic substitution where the amino group displaces a halide on the aromatic ring. ethernet.edu.et |

| Immonium Ion Cyclization | Elaborated derivative of this compound | Tetrahydroquinoline core | An intramolecular electrophilic attack by an iminium ion onto an aryl ring, leading to a heterocyclic system. acs.orgresearchgate.net |

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides profound insights into the reactivity and properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms and predict outcomes such as stereoselectivity. researchgate.netfrontiersin.org While specific DFT studies focused solely on this compound are not broadly published, the principles are widely applied to analogous systems. For example, in the synthesis of a CETP inhibitor that uses (R)-3-aminopentanenitrile as a starting material, high-level quantum chemistry calculations were employed to understand the high cis stereoselectivity of a key iminium ion cyclization step. acs.org

These calculations typically involve mapping the potential energy surface of the reaction. By calculating the energies of reactants, transition states, intermediates, and products, a free energy diagram can be constructed. researchgate.net The transition state with the lower free energy barrier corresponds to the favored reaction pathway. In the case of the aforementioned cyclization, DFT calculations revealed that the transition state leading to the cis product was energetically more favorable than the one leading to the trans product, explaining the experimentally observed high stereoselectivity. acs.org The analysis of the transition state geometries can reveal the specific steric or electronic interactions responsible for this preference. researchgate.net

Table 2: Application of DFT in Analyzing Stereoselective Synthesis

| Computational Aspect | Information Gained | Relevance to this compound Derivatives |

|---|---|---|

| Transition State Energy Calculation | Identifies the lowest energy pathway for a reaction. | Explains why a specific stereoisomer (e.g., cis product) is formed preferentially in subsequent reactions. acs.org |

| Geometric Optimization | Provides the 3D structure of reactants, intermediates, and transition states. | Reveals steric clashes or favorable conformations that control stereochemical outcomes. researchgate.net |

| Free Energy Diagram | Visualizes the energy profile of the entire reaction pathway. | Allows for a rational understanding of the kinetic and thermodynamic factors governing the reaction. researchgate.net |

The electronic structure of this compound dictates its reactivity. The molecule possesses two key functional groups: a nucleophilic primary amine (-NH₂) and a nitrile (-C≡N) group, which has an electrophilic carbon atom. The reactivity can be predicted by analyzing its molecular electrostatic potential (MEP). sapub.orgorientjchem.org MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). orientjchem.org

For this compound, the lone pair of electrons on the nitrogen atom of the amino group creates a region of high negative potential, making it a strong nucleophile and a Brønsted-Lowry base. Conversely, the carbon atom of the nitrile group is electron-deficient due to the electronegativity of the nitrogen atom, making it an electrophilic site susceptible to attack by nucleophiles, often leading to hydrolysis or reduction. DFT calculations can precisely quantify these properties, providing a reliable basis for predicting chemical behavior. orientjchem.org

Table 3: Predicted Reactivity Profile of this compound

| Functional Group | Electronic Character | Predicted Reactivity |

|---|---|---|

| Amino Group (-NH₂) | Nucleophilic, Basic | Reactions with electrophiles (e.g., alkyl halides, acyl chlorides, aryl halides). ethernet.edu.et |

| Nitrile Group (-C≡N) | Electrophilic carbon, Weakly basic nitrogen | Susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acid, reduction to primary amine). |

Application of In Situ Reaction Monitoring Techniques

To optimize reaction conditions and gain mechanistic insights, modern chemical processes increasingly rely on in situ reaction monitoring. nih.gov Techniques such as Fourier Transform Infrared (FTIR) spectroscopy (often using Attenuated Total Reflectance, ATR, probes), and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to track the progress of a reaction in real-time without sample extraction. nih.govrsc.orgutwente.nlmt.com

In the synthesis of this compound from 2-pentenenitrile, in situ FTIR spectroscopy could be a powerful tool. mt.com A probe inserted directly into the reactor would allow for continuous monitoring of the concentrations of key species. Specifically, one could track the disappearance of the C=C stretching vibration of the reactant 2-pentenenitrile and the appearance of the N-H bending vibrations of the this compound product. mt.com This real-time data provides critical information on reaction kinetics, helps identify the reaction endpoint, and can reveal the formation of transient intermediates or byproducts. mt.comwalisongo.ac.id Similarly, flow NMR can be used to follow the progress of a synthesis in real-time, providing detailed structural information about the species in the reaction mixture. nih.gov These techniques are invaluable for ensuring process safety, consistency, and for rapidly developing robust and efficient chemical processes. mt.comspectroscopyonline.com

Table 4: In Situ Monitoring Techniques for Reactions of this compound

| Technique | Vibrational/Resonance Signature Monitored | Application |

|---|---|---|

| FTIR (ReactIR) | Disappearance of C=C stretch (reactant); Appearance of N-H bend (product). | Monitoring the synthesis of this compound from 2-pentenenitrile. google.commt.com |

| FTIR (ReactIR) | Disappearance of N-H stretch (reactant); Changes in aromatic region. | Monitoring the N-arylation of this compound. ethernet.edu.etmt.com |

| Flow NMR | Changes in chemical shifts and integration of protons adjacent to the amine and nitrile groups. | Following reaction kinetics and identifying intermediates in solution. nih.govrsc.org |

Table 5: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (R)-3-Aminopentanenitrile |

| 2-Pentenenitrile |

| Ammonia |

| 4-Chlorobenzotrifluoride |

| N-Aryl-3-aminopentanenitrile |

| Tetrahydroquinoline |

Advanced Analytical Methodologies for 3 Aminopentanenitrile Research

High-Performance Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating components within a mixture, making them indispensable for assessing the purity of 3-aminopentanenitrile and for monitoring the progression of its synthesis. ijcrt.orgresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for these purposes. researchgate.netacademie-sciences.fr

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile or thermally sensitive compounds. advancechemjournal.com It is widely used to determine the purity of pharmaceutical intermediates and final products. advancechemjournal.comnih.govchromatographyonline.com For a polar compound like this compound, which contains both an amine and a nitrile group, reversed-phase HPLC (RP-HPLC) is a commonly applied method. researchgate.net

In a typical RP-HPLC setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. arlok.com The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with pH modifiers, can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from impurities and starting materials. advancechemjournal.combas.bg Detection is commonly performed using a UV-Vis detector, as the nitrile and amine functionalities may not have strong chromophores, or more advanced detectors like mass spectrometers (LC-MS) for greater specificity and sensitivity. nih.govarlok.com The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the consumption of reactants and the formation of this compound. google.comd-nb.info

Gas Chromatography (GC)

GC is an excellent technique for separating and quantifying volatile compounds. drawellanalytical.comskpharmteco.com Given the relatively low molecular weight of this compound, it is amenable to GC analysis, likely after derivatization to improve its thermal stability and chromatographic behavior. GC separates components based on their partitioning between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase contained within a column. ijcrt.org The choice of a polar capillary column is suitable for analyzing polar compounds like amines and nitriles. When coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC provides high-resolution separation and definitive identification of the compound and any volatile impurities. drawellanalytical.comunar.ac.id GC-MS is considered a gold standard for the identification of unknown compounds in a mixture. hidenanalytical.com

Table 1: Typical Chromatographic Conditions for Analyzing Amine/Nitrile Compounds

| Parameter | HPLC | Gas Chromatography (GC) |

|---|---|---|

| Technique | Reversed-Phase (RP-HPLC) | Capillary GC |

| Stationary Phase | Octadecylsilyl silica (B1680970) gel (C18) | Polyethylene glycol (e.g., Carbowax) or modified polysiloxane |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with pH modifier (e.g., formic acid or triethylamine) | Inert carrier gas (e.g., Helium, Nitrogen) |

| Detector | Diode-Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Application | Purity assessment, reaction monitoring of non-volatile species. chromatographyonline.combas.bg | Analysis of volatile impurities, purity assessment. drawellanalytical.comskpharmteco.com |

Advanced Spectroscopic Methods for Structural Characterization (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are vital for the unambiguous structural elucidation of newly synthesized molecules like this compound. Each method provides unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. slideshare.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) allow for the assignment of each signal to specific protons in the molecule.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. slideshare.net Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. slideshare.net The chemical shifts provide information about the type of carbon (aliphatic, attached to a heteroatom, or part of a nitrile group).

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~0.9 | Triplet | -CH₃ |

| ~1.5 | Multiplet | -CH₂-CH₃ | |

| ~1.8 | Singlet (broad) | -NH₂ | |

| ~2.5 | Triplet | -CH₂-C≡N | |

| ~3.0 | Multiplet | -CH(N)- | |

| ¹³C NMR | ~10 | Aliphatic | -CH₃ |

| ~28 | Aliphatic | -CH₂-CH₃ | |

| ~35 | Aliphatic | -CH₂-C≡N | |

| ~50 | Aliphatic | -CH(N)- | |

| ~120 | Nitrile | -C≡N |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. The chemical shifts for the related compound 3-aminopentane (B48096) serve as a useful reference. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. drawellanalytical.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by providing a highly accurate mass measurement. The PubChem database lists the exact mass of this compound as 98.084398327 Da. nih.gov This precision is crucial for confirming the molecular formula C₅H₁₀N₂. MS analysis also reveals fragmentation patterns that can help in structural confirmation. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides separation and identification in a single analysis. drawellanalytical.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂ | nih.gov |

| Molecular Weight | 98.15 g/mol | nih.gov |

| Exact Mass | 98.084398327 Da | nih.gov |

| Monoisotopic Mass | 98.084398327 Da | nih.gov |

| Predicted [M+H]⁺ m/z | 99.091676 | uni.lu |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. researchgate.net It works on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrations of their chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine (N-H) and nitrile (C≡N) functional groups. The absence or presence of these key peaks provides quick and valuable structural information.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amine | N-H | Stretch | 3300 - 3500 (two bands for primary amine) |

| Nitrile | C≡N | Stretch | 2200 - 2260 (sharp, medium intensity) |

| Alkane | C-H | Stretch | 2850 - 3000 |

Note: Based on standard IR correlation tables. The spectrum of the related 3-aminocrotononitrile (B73559) shows a C≡N stretch at 2201 cm⁻¹ and N-H stretches above 3300 cm⁻¹. nist.gov

Real-time and In Situ Reaction Monitoring Tools

The ability to monitor chemical reactions as they happen (in situ) provides invaluable insight into reaction kinetics, mechanisms, and the formation of transient intermediates. acs.org This real-time feedback allows for precise control and optimization of reaction conditions to maximize yield and minimize byproducts. chromservis.eu

Flow NMR Spectroscopy

FlowNMR is a powerful, non-invasive technique for real-time reaction monitoring. rsc.org In a FlowNMR setup, the reaction mixture is continuously circulated from the reaction vessel to the NMR spectrometer. magritek.com This allows for the acquisition of NMR spectra at regular intervals throughout the reaction, providing a direct measure of the concentration changes of reactants, intermediates, and products over time. rsc.orgmagritek.com This data is crucial for determining reaction rates and understanding complex reaction pathways without the need for quenching or sample workup.

Mass Spectrometry-Based Techniques

Real-time reaction monitoring can also be achieved using mass spectrometry, often through a flow-injection analysis (FIA) setup or by coupling directly to a liquid chromatograph (LC-MS). chromservis.eu In FIA-MS, a small, continuous stream from the reaction is directly introduced into the mass spectrometer's ion source. This provides near-instantaneous mass data on the species present in the reaction mixture. chromservis.eu Techniques using ambient ionization, such as the Atmospheric Solids Analysis Probe (ASAP), allow for the rapid analysis of crude reaction mixtures with minimal sample preparation, providing structural information in under a minute. waters.com These methods are highly effective for tracking the disappearance of a starting material and the appearance of the desired product, signaling the optimal time to stop the reaction. chromservis.euwaters.com

Other process analytical tools (PAT), such as inline refractive index (RI) monitoring, have also been demonstrated as effective for tracking the progress of reactions, particularly in solid-phase synthesis where concentrations in the solution phase change as reagents are consumed. csic.es

Future Research Trajectories and Emerging Trends in 3 Aminopentanenitrile Chemistry

Development of Novel and Sustainable Catalytic Systems

The synthesis of aminonitriles, including 3-aminopentanenitrile, is critically dependent on catalytic efficiency. The future in this area is geared towards "green chemistry" principles, emphasizing catalysts that are not only highly effective but also environmentally benign and reusable.